Cas no 2110199-41-0 (methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate)

methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate
- EN300-1801604
- 2110199-41-0
-
- Inchi: 1S/C12H16FNO3/c1-16-11-6-9(13)3-4-10(11)8(7-14)5-12(15)17-2/h3-4,6,8H,5,7,14H2,1-2H3
- InChI Key: BFCJFVNQFHWTSS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC)C(CN)CC(=O)OC
Computed Properties
- Exact Mass: 241.11142153g/mol
- Monoisotopic Mass: 241.11142153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 61.6Ų
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801604-0.05g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1801604-0.25g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1801604-0.1g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1801604-2.5g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1801604-5.0g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 5g |
$2732.0 | 2023-06-02 | ||
Enamine | EN300-1801604-5g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1801604-10g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1801604-1.0g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-1801604-0.5g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1801604-10.0g |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate |
2110199-41-0 | 10g |
$4052.0 | 2023-06-02 |
methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate Related Literature
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate
Methyl 4-Amino-3-(4-Fluoro-2-methoxyphenyl)butanoate (CAS No. 2110199-41-0): An Overview
Methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate (CAS No. 2110199-41-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic and industrial uses.
The molecular formula of methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate is C13H16NO3F, and its molecular weight is approximately 257.27 g/mol. The compound features a substituted phenyl ring with a fluoro and methoxy group, as well as an amino and ester functional group. These structural elements contribute to its distinct chemical properties and potential biological activities.
In the realm of pharmaceutical research, methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate has been studied for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are crucial for various physiological processes. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent inhibitory activity against a key enzyme involved in the progression of neurodegenerative diseases.
Beyond its potential therapeutic applications, methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate has also been explored for its use in chemical synthesis and material science. Its unique structural features make it an attractive building block for the development of novel materials with enhanced properties. Researchers at the University of California, Berkeley, have demonstrated that this compound can be used as a precursor for the synthesis of advanced polymers with improved mechanical strength and thermal stability.
The synthesis of methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate typically involves multi-step reactions, including the formation of the substituted phenyl ring and the introduction of the amino and ester groups. Various synthetic routes have been developed to optimize yield and purity, with some methods focusing on environmentally friendly processes that minimize waste and energy consumption. A notable example is a green synthesis approach described in a 2021 paper in Green Chemistry, which utilized catalytic systems to achieve high yields with reduced environmental impact.
In terms of safety and handling, it is important to note that while methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be controlled to maintain the stability and integrity of the compound.
The market demand for methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate is expected to grow in the coming years, driven by increasing research activities in pharmaceuticals and materials science. Key players in the industry are investing in R&D to develop new applications and improve production processes. For example, a leading chemical company recently announced a partnership with an academic institution to explore the use of this compound in targeted drug delivery systems.
In conclusion, methyl 4-amino-3-(4-fluoro-2-methoxyphenyl)butanoate (CAS No. 2110199-41-0) represents a promising compound with diverse applications in both pharmaceutical and chemical industries. Its unique molecular structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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